tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a piperazine moiety, an indole structure, and a tert-butoxycarbonyl protecting group, which contribute to its chemical properties and biological activities.
This compound falls under the category of sulfonamides due to the presence of a sulfonyl group attached to the piperazine ring. It is also classified as an indole derivative, which is significant in pharmacological research due to the diverse biological activities associated with indole structures.
The synthesis of tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and the use of solvents like dimethylformamide or acetonitrile. Reaction monitoring can be performed using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy .
The molecular structure of tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key structural features include:
The compound can participate in various chemical reactions due to its functional groups:
Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and purity of the final product.
The mechanism by which tert-butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate exerts its biological effects is primarily linked to its interaction with specific protein targets in cells, particularly those involved in signaling pathways affected by mutant KIT proteins.
Studies have shown that compounds with similar structures can inhibit cellular pathways associated with cancer proliferation and survival, suggesting that this compound may have therapeutic potential in oncology .
The compound has potential applications in:
Research into this compound could lead to advancements in treating various diseases, particularly cancers associated with mutations in the KIT gene .
The synthesis of tert-butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate (CAS 503045-76-9, C₂₂H₃₁N₃O₆S, MW 465.56) [1] requires sequential modification of both indole and piperazine cores. A representative four-step approach begins with N-Boc protection of 5-sulfo-1H-indole using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding tert-butyl 5-sulfo-1H-indole-1-carboxylate. Subsequent chlorination with phosphorus oxychloride generates the sulfonyl chloride intermediate, which undergoes nucleophilic substitution with N-Boc-piperazine. Crucially, the order of functionalization impacts overall yield: initial indole N-protection prevents undesired side reactions during sulfonylation [1] [5].
Alternative routes employ pre-functionalized piperazine building blocks like tert-butyl piperazine-1-carboxylate (CID 143452) [9], where sulfonylation occurs prior to indole coupling. This modular strategy benefits from commercial availability of Boc-piperazine derivatives, though steric hindrance in disubstituted piperazines necessitates precise stoichiometric control. Recent advances demonstrate microwave-assisted coupling that reduces reaction times from hours to minutes while maintaining yields >85% [5].
Table 1: Synthetic Sequence for Indole-Piperazine Hybrids
Step | Reaction | Key Reagent | Yield Range | Critical Parameter |
---|---|---|---|---|
1 | Indole N-protection | Boc₂O, DMAP | 85-92% | Anhydrous conditions |
2 | Sulfonyl chloride formation | PCl₅ or SOCl₂ | 70-78% | Temperature control (<0°C) |
3 | Piperazine sulfonylation | Boc-piperazine, TEA | 80-88% | 1:1 molar ratio |
4 | Piperazine N-Boc protection* | Boc₂O, MeCN | 90-95% | pH maintenance (8-9) |
*Required if using unprotected piperazine
Sulfonylation represents the pivotal bond-forming step in constructing the title compound. The reaction between indole-5-sulfonyl chloride and N-Boc-piperazine proceeds via a two-step addition-elimination mechanism. Nucleophilic attack by piperazine’s secondary nitrogen on sulfur generates a zwitterionic intermediate, with subsequent chloride expulsion forming the sulfonamide bond [10]. Regioselectivity challenges arise from piperazine’s symmetric structure, but mono-substitution is achieved through:
Kinetic studies reveal sulfonylation rates decrease significantly when both piperazine nitrogens bear electron-withdrawing groups. Thus, mono-Boc-protected piperazines exhibit optimal reactivity, with second Boc protection typically performed post-coupling [8] [10]. Solvent effects are pronounced: dichloromethane provides balanced solubility, while ethereal solvents like THF reduce di-sulfonylated byproducts to <5%.
Table 2: Sulfonylation Optimization Parameters
Condition | Standard Approach | Optimized Protocol | Impact on Purity |
---|---|---|---|
Piperazine Equiv | 1.5 | 1.05 | Reduces di-adduct from 15% to <3% |
Solvent | Acetonitrile | Dichloromethane | Improves yield by 12% |
Base | Triethylamine | Diisopropylethylamine | Minimizes Boc cleavage |
Temperature | 25°C | 0°C to 25°C gradient | Prevents exothermic decomposition |
Reaction Time | 12 hr | 4 hr | Maintains regioselectivity |
The Boc group serves dual functions: it prevents undesired nucleophilic reactions at piperazine nitrogens and enables orthogonal protection schemes. Key stability advantages include:
Boc introduction employs Boc₂O in aprotic solvents (THF, acetonitrile) with catalytic DMAP or tertiary amines [7]. For the title compound, sequential protection is essential: indole nitrogen protection precedes sulfonylation, while piperazine protection typically occurs before or after coupling depending on route. Crucially, Boc groups exhibit differential stability—the indole-linked carbamate is more labile than the piperazine-bound counterpart due to electronic effects, enabling selective deprotection when required for downstream functionalization [3] [7].
Orthogonal protection is achievable with Fmoc (fluorenylmethyloxycarbonyl) groups, though Boc remains preferred for its cost-effectiveness and tolerance to diverse reaction conditions. Stability studies confirm Boc integrity during standard transformations:
Table 3: Protective Group Comparative Stability
Protection Group | Deprotection Condition | Stability in Sulfonylation | Compatibility with Indole Chemistry |
---|---|---|---|
Boc (tert-butoxycarbonyl) | Mild acid (TFA, HCl) | Excellent | High |
Fmoc | Base (piperidine) | Moderate | Moderate |
Cbz (benzyloxycarbonyl) | Hydrogenolysis | Poor | Low |
Alloc (allyloxycarbonyl) | Pd(0) catalysts | Good | Moderate |
Continuous flow technology addresses key challenges in synthesizing acid- and heat-sensitive intermediates in the title compound’s production. Microreactors enable:
A representative flow pathway for tert-butyl ester formation integrates:
This system achieves 89% overall yield compared to 72% in batch processes, with significant reduction in di-Boc impurities. Cold-chain transportation requirements for intermediates [2] further justify integrated flow systems that minimize isolation of unstable species. Scale-up studies demonstrate consistent purity >97% (HPLC) [1] at kilogram scale, underscoring industrial viability.
Table 4: Batch vs. Flow Synthesis Performance
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Overall Yield | 68-72% | 85-89% | +21% |
Reaction Time | 18 hr | 45 min | 24x faster |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Di-Boc Impurity | 8-12% | 1-2% | 85% reduction |
Scale-up Feasibility | Limited to 5L | Pilot-scale (100L/day) | Continuous production |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7